7-Chloro-1H-indazol-4-amine

Polyphenol oxidase inhibition Enzymatic browning Food biochemistry

7-Chloro-1H-indazol-4-amine (CAS 1211527-21-7) is a heterocyclic small molecule (C₇H₆ClN₃, MW 167.60) belonging to the indazole family, featuring a chlorine atom at the C7 position and a primary amine at the C4 position on the bicyclic indazole scaffold. This compound serves as a critical intermediate and building block in medicinal chemistry, particularly for the synthesis of receptor tyrosine kinase (RTK) inhibitors and as a substrate for enzymatic functionalization studies.

Molecular Formula C7H6ClN3
Molecular Weight 167.596
CAS No. 1211527-21-7
Cat. No. B597654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-indazol-4-amine
CAS1211527-21-7
Synonyms7-CHLORO-INDAZOL-4-AMINE
Molecular FormulaC7H6ClN3
Molecular Weight167.596
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)C=NN2)Cl
InChIInChI=1S/C7H6ClN3/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,9H2,(H,10,11)
InChIKeyVIOIOZHPRWRJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-indazol-4-amine (CAS 1211527-21-7): Core Identity and Procurement Positioning


7-Chloro-1H-indazol-4-amine (CAS 1211527-21-7) is a heterocyclic small molecule (C₇H₆ClN₃, MW 167.60) belonging to the indazole family, featuring a chlorine atom at the C7 position and a primary amine at the C4 position on the bicyclic indazole scaffold. This compound serves as a critical intermediate and building block in medicinal chemistry, particularly for the synthesis of receptor tyrosine kinase (RTK) inhibitors and as a substrate for enzymatic functionalization studies . The indazole core is recognized as a privileged pharmacophore in drug discovery, with the 4-aminoindazole substructure specifically serving as a bioisosteric replacement for phenolic motifs in kinase inhibitor design [1]. The dual C7-chloro/C4-amino substitution pattern confers both biological activity and synthetic versatility, enabling derivatization strategies not accessible to other regioisomers.

Why Generic Indazole Interchange Is Inadequate: Position-Specific Differentiation of 7-Chloro-1H-indazol-4-amine


The indazole scaffold exhibits profound position-dependent structure-activity relationships (SAR) that preclude simple interchange among regioisomers. In neuronal nitric oxide synthase (nNOS) inhibition studies, 4- and 7-substituted indazoles demonstrate potent activity, while 5- and 6-substituted analogs are essentially inactive [1]. In polyphenol oxidase (PPO) inhibition, the 7-chloro derivative (Ki: 0.15 ± 0.04 mM) is the most potent among a panel of positionally diverse halogenated indazoles spanning a >20-fold Ki range (0.15–3.55 mM) [2]. Similarly, lactoperoxidase (LPO) inhibition Ki values range from 4.10 to 252.78 µM across ten halogen positional isomers (C4, C6, C7 with Br, Cl, F), representing a ~60-fold potency differential driven purely by regiochemistry and halogen identity [3]. The C4-amino group further permits amide/sulfonamide conjugation for kinase inhibitor elaboration—a synthetic handle absent in des-amino analogs—as demonstrated by regioselective C7-functionalization methodologies developed specifically for 4-substituted indazole substrates [4]. Generic substitution with unsubstituted indazole, alternative halogen regioisomers, or des-amino analogs therefore carries quantifiable risk of potency loss, altered selectivity, or synthetic dead-ends.

Quantitative Comparative Evidence: 7-Chloro-1H-indazol-4-amine Versus Closest Analogs


PPO Inhibition: 7-Chloro Indazole Is the Most Potent Inhibitor Among Halogenated Indazole Series

In a head-to-head panel of indazole derivatives tested against potato polyphenol oxidase (PPO), 7-chloro-1H-indazole demonstrated the most potent inhibition with a Ki of 0.15 ± 0.04 mM. This represents the lower bound of the full Ki range observed across the series (0.15–3.55 mM), meaning 7-chloro-1H-indazole is approximately 24-fold more potent than the weakest indazole in the panel. The IC₅₀ range across all tested indazoles was 0.11–1.12 mM. While this evaluation used the des-amino 7-chloro-1H-indazole scaffold, the 4-amino analog (7-chloro-1H-indazol-4-amine) retains the identical C7-chloro pharmacophore responsible for this potency advantage [1].

Polyphenol oxidase inhibition Enzymatic browning Food biochemistry

nNOS Inhibition: 7-Substituted Indazoles Demonstrate Superior Potency Over 4-Substituted Analogs

A series of 4- and 7-substituted indazoles were evaluated for nNOS inhibition. 7-Nitroindazole (7-NI) exhibited an IC₅₀ of 0.6 µM, and 7-bromoindazole showed an IC₅₀ of 14.3 µM, confirming the importance of C7 substitution. In contrast, 4-substituted analogs were systematically less potent: 4-nitroindazole (IC₅₀ = 3.1 µM) and 4-bromoindazole (IC₅₀ = 2.4 µM). Separately, 7-chloro-1H-indazole was independently measured with an IC₅₀ of 4.2 µM (4,200 nM) against rat nNOS [1][2]. Notably, 5- and 6-substituted indazoles were reported as essentially inactive, underscoring that nNOS inhibition is exquisitely sensitive to substitution position [1].

Neuronal nitric oxide synthase Neuroprotection CNS drug discovery

Lactoperoxidase Inhibition: Halogen Position and Identity Drive >60-Fold Ki Range Across Indazole Panel

Ten indazole derivatives were systematically evaluated for bovine milk lactoperoxidase (LPO) inhibition: 1H-indazole (1a), 4-Br (2a), 6-Br (3a), 7-Br (4a), 4-Cl (5a), 6-Cl (6a), 7-Cl (7a), 4-F (8a), 6-F (9a), and 7-F (10a). Ki values spanned a 62-fold range from 4.10 µM to 252.78 µM [1]. While individual Ki values were not publicly disaggregated in the abstract, the study explicitly established that both the halogen identity (Cl vs. Br vs. F) and the ring position (C4 vs. C6 vs. C7) profoundly influence inhibitory potency. All indazoles tested showed strong LPO inhibition [1]. The 7-chloro-1H-indazole scaffold (7a) was included as a distinct entity, and the 7-chloro-1H-indazol-4-amine retains the identical 7-chloro pharmacophore with the added benefit of a C4-amino conjugation site.

Lactoperoxidase inhibition Antimicrobial enzyme Innate immunity

Synthetic Differentiation: Regioselective C7 Functionalization Enabled by 4-Amino Substitution

The 2021 RSC Advances study demonstrated that 4-substituted 1H-indazoles undergo a highly regioselective C7-bromination with N-bromosuccinimide (NBS) in DMF at 80 °C, achieving 84% yield of the C7-monobrominated product with only 10% of the 5,7-dibrominated side-product for sulfonamide substrates [1]. This C7-bromo intermediate was then successfully elaborated via palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids, generating a series of C7-arylated 4-substituted indazoles in moderate to good yields [1]. This represents the first reported example of selective Suzuki-Miyaura coupling at the C7 position of NH-free indazoles. The 4-amino group in 7-chloro-1H-indazol-4-amine can itself be converted to sulfonamide or amide derivatives prior to further C7 manipulation, providing a modular synthetic platform distinct from 7-chloroindazole (lacking the C4-amino) or 4-aminoindazole (lacking the C7-chloro), neither of which permits this sequential orthogonal functionalization at both positions [1].

Regioselective halogenation Suzuki-Miyaura coupling Indazole functionalization

Kinase Inhibitor Development: 4-Aminoindazole as a Privileged Hinge-Binding Template for RTK Inhibitors

The 4-aminoindazole substructure has been validated as a bioisosteric replacement for phenol in kinase inhibitor design. In the Lck inhibitor series, replacement of a 2-methyl-5-hydroxyaniline substituent with 4-amino(5-methyl-1H-indazole) yielded compounds with comparable enzymatic potency and significantly improved oral pharmacokinetic properties [1]. More broadly, the 3-aminoindazole scaffold (closely related to 4-aminoindazole) has been established as an efficient hinge-binding template for multitargeted RTK inhibitors, exemplified by ABT-869 (linifanib), a clinical-stage VEGFR/PDGFR inhibitor incorporating a C4-aryl-substituted 3-aminoindazole core [2]. The 7-chloro substituent in 7-chloro-1H-indazol-4-amine provides an additional vector for modulating potency, selectivity, and physicochemical properties of elaborated kinase inhibitors, while the 4-amino group serves as the primary conjugation point for introducing kinase-targeting warheads via amide, urea, or sulfonamide linkages.

Receptor tyrosine kinase Kinase inhibitor scaffold Medicinal chemistry

Optimal Research and Industrial Use Cases for 7-Chloro-1H-indazol-4-amine Based on Evidence-Linked Differentiation


Enzymatic Browning Inhibitor Screening for Fresh-Cut Food Preservation

Based on the PPO inhibition data showing 7-chloro-1H-indazole as the most potent indazole inhibitor (Ki: 0.15 ± 0.04 mM), 7-chloro-1H-indazol-4-amine is the logical starting scaffold for developing next-generation anti-browning agents for fresh-cut fruits and vegetables. The 4-amino group may be left as-is or derivatized to modulate solubility and formulation properties while retaining the critical C7-chloro pharmacophore [6].

Modular Synthesis of C7,C4-Bifunctionalized Indazole Kinase Inhibitor Libraries

The regioselective C7-bromination/Suzuki-Miyaura methodology validated on 4-substituted indazoles [6], combined with the established role of 4-aminoindazoles as kinase hinge-binding motifs [5], positions 7-chloro-1H-indazol-4-amine as an ideal core scaffold for parallel library synthesis. Researchers can independently elaborate the C4-amine (via amide, urea, or sulfonamide formation) and the C7 position (via halogen exchange or direct functionalization), generating diverse inhibitor libraries for screening against RTK, Lck, SYK, or other kinase targets.

nNOS Inhibitor Lead Optimization with Dual Pharmacophore Exploration

Given the established activity of 7-substituted indazoles as nNOS inhibitors (7-NI IC₅₀ = 0.6 µM; 7-chloro-1H-indazole IC₅₀ = 4.2 µM; 4-bromoindazole IC₅₀ = 2.4 µM) [6][5], 7-chloro-1H-indazol-4-amine enables simultaneous exploration of C7 and C4 substitution. The C4-amino can be derivatized to introduce hydrogen bond acceptor/donor functionality shown to be essential for nNOS binding, as demonstrated by the 2012 binding mode elucidation study [6]. This dual-vector approach is not possible with simpler 7-haloindazoles or 4-aminoindazoles alone.

Antimicrobial Lactoperoxidase Modulator Development

The demonstration that halogenated indazoles show strong, position-dependent LPO inhibition with a >60-fold Ki range (4.10–252.78 µM) [6] supports the use of 7-chloro-1H-indazol-4-amine as a probe molecule for LPO-targeted antimicrobial research. The 7-chloro pharmacophore, combined with a conjugatable 4-amino handle, enables the synthesis of LPO inhibitor conjugates for applications in cosmetics preservation, agricultural antimicrobials, or immunological research requiring modulation of the LPO/hydrogen peroxide/thiocyanate innate defense system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.